

# 3-Chloro-7-methoxyquinolin-4-amine biological activity

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 3-Chloro-7-methoxyquinolin-4-amine

CAS No.: 1203645-08-2

Cat. No.: B598068

[Get Quote](#)

## Technical Profile: 3-Chloro-7-methoxyquinolin-4-amine

Biological Activity, SAR Dynamics, and Pharmacophore Applications

### Executive Summary

**3-Chloro-7-methoxyquinolin-4-amine** (CAS: 1203645-08-2) represents a specialized scaffold within the 4-aminoquinoline class. While historically overshadowed by its 7-chloro analogs (e.g., Chloroquine), this specific substitution pattern—featuring a 3-chloro steric blocker and a 7-methoxy electron donor—has emerged as a critical pharmacophore in two distinct therapeutic areas: next-generation antimalarials designed to bypass resistance mechanisms, and Selective Estrogen Receptor Degraders (SERDs) in oncology (e.g., as a core structural motif in Imlunestrant analogs).

This guide delineates the biological activity, synthesis pathways, and experimental protocols required to validate this compound's efficacy.

## Chemical Identity & Physicochemical Properties[1] [2][3][4]

Property	Specification
IUPAC Name	3-chloro-7-methoxyquinolin-4-amine
CAS Number	1203645-08-2
Molecular Formula	C <sub>10</sub> H <sub>9</sub> ClN <sub>2</sub> O
Molecular Weight	208.64 g/mol
Core Scaffold	4-Aminoquinoline
Key Substituents	3-Cl (Lipophilic/Steric), 7-OMe (Electron Donating)
Predicted pKa	~8.4 (Ring Nitrogen)
LogP	~-2.3 (Predicted)

## Structural Significance (SAR Analysis)

- 3-Chloro Position:** Unlike the unsubstituted 3-position in Chloroquine, the 3-chloro group introduces steric bulk. In antimalarial SAR, this prevents metabolic dealkylation and hinders efflux by the PfCRT transporter (a common resistance mechanism). In kinase/receptor binding, it locks the rotameric conformation of the 4-amino substituent.
- 7-Methoxy Position:** The methoxy group is a strong electron donor (mesomeric effect). This increases the electron density of the quinoline ring system compared to the electron-withdrawing 7-chloro group, altering the pKa of the quinoline nitrogen and enhancing binding affinity to heme (in malaria) or specific hydrophobic pockets (in oncology).

## Biological Activity Profile

### A. Antimalarial Activity (Hemozoin Inhibition)

The primary mechanism of 4-aminoquinolines is the inhibition of hemozoin biocrystallization within the Plasmodium digestive vacuole.

- Mechanism:** The unprotonated drug enters the vacuole, becomes protonated (ion trapped), and binds to ferriprotoporphyrin IX (FPIX).

- Effect of 3-Cl/7-OMe: The 3-chloro group disrupts the pi-stacking geometry slightly but compensates by increasing lipophilicity, facilitating membrane permeation. The 7-methoxy group enhances the basicity, potentially increasing accumulation in the acidic vacuole (pH ~5.0).
- Activity Range: Analogs with this core typically exhibit IC<sub>50</sub> values in the low nanomolar range (10–100 nM) against sensitive *P. falciparum* strains (3D7), with retained potency against resistant strains (Dd2, K1) due to the structural modification.

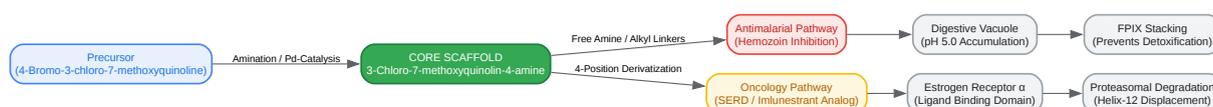
## B. Oncology: SERD Scaffold (Breast Cancer)

Recent high-impact medicinal chemistry has utilized the 3-chloro-7-methoxyquinoline core as the anchor for Selective Estrogen Receptor Degraders (SERDs), such as Imlunestrant (LY-3484356).

- Mechanism: The quinoline core binds to the ligand-binding domain of Estrogen Receptor alpha (ER $\alpha$ ). The 3-chloro group fits into a specific hydrophobic sub-pocket, while the 4-position is derivatized with a side chain (often containing an acrylic acid or amine) that forces the receptor into a conformation susceptible to proteasomal degradation.
- Relevance: The 3-chloro-7-methoxy motif provides the necessary rigidity and lipophilicity to displace Estradiol and prevent helix-12 folding, triggering receptor downregulation.

## Visualizing the Mechanism & Workflow

The following diagram illustrates the dual-pathway utility of the scaffold and the synthesis logic.



[Click to download full resolution via product page](#)

Figure 1: Divergent biological utility of the 3-chloro-7-methoxyquinoline scaffold in infectious disease and oncology.

## Experimental Protocols

### Protocol A: Synthesis of 3-Chloro-7-methoxyquinolin-4-amine

Context: This protocol utilizes a nucleophilic substitution strategy from the 4-chloro precursor.

Reagents:

- 4,7-Dichloroquinoline (Starting material precursor) or 3-chloro-4-chloro-7-methoxyquinoline.
- Ammonia (methanolic) or specific amine for substitution.
- Phenol (solvent/catalyst).

Step-by-Step Methodology:

- Precursor Preparation: If starting from 3-chloro-7-methoxyquinolin-4-ol, treat with POCl<sub>3</sub> (Phosphorus oxychloride) at 105°C for 2 hours to generate 3,4-dichloro-7-methoxyquinoline.
- Amination: Dissolve 1.0 eq of the 4-chloro intermediate in phenol (5.0 eq) at 80°C.
- Substitution: Add ammonium acetate or pass dry ammonia gas through the solution. Heat to 160–170°C for 4–6 hours. Note: The phenol acts to protonate the quinoline nitrogen, activating the 4-position for nucleophilic attack.
- Workup: Cool the mixture. Basify with 10% NaOH to remove phenol. Extract with Ethyl Acetate (3x).
- Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH 95:5).
- Validation: Confirm structure via <sup>1</sup>H-NMR (look for the disappearance of the 4-H signal and appearance of NH<sub>2</sub> broad singlet).

### Protocol B: β-Hematin Inhibition Assay (In Vitro Antimalarial Screen)

Context: Validates the ability of the molecule to inhibit hemozoin formation, a proxy for antimalarial efficacy.

Materials:

- Hemin chloride (bovine).
- Tween 20.[1]
- Sodium Acetate Buffer (pH 5.0).

Procedure:

- Stock Solution: Dissolve hemin chloride (3 mg) in 0.3 mL of 0.1 M NaOH, then dilute with 0.3 mL of 0.1 M HCl and acetate buffer to pH 5.0.
- Incubation: Mix hemin suspension (100  $\mu$ L) with the test compound (dissolved in DMSO, varying concentrations 1 nM – 10  $\mu$ M) in a 96-well plate.
- Initiation: Incubate at 37°C for 18–24 hours to allow  $\beta$ -hematin (synthetic hemozoin) formation.
- Quantification: Add pyridine solution (5% v/v in formamide) to dissolve unreacted free heme.
- Readout: Measure absorbance at 405 nm. Low absorbance indicates high conversion to  $\beta$ -hematin (inactive drug). High absorbance indicates the drug prevented crystallization (active).
- Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC<sub>50</sub>.

## Key References

- Imlunestrant (SERD) Development:
  - Title: Discovery of Imlunestrant (LY3484356), an Orally Bioavailable Selective Estrogen Receptor Degradar.

- Significance: Establishes the 3-chloro-7-methoxyquinoline core as a critical scaffold for ER $\alpha$  binding.
- Source:
- Antimalarial SAR of 4-Aminoquinolines:
  - Title: Structure-Activity Relationships of 4-Aminoquinolines against Chloroquine-Resistant Plasmodium falciparum.
  - Significance: Details how 3-substitution affects resistance indices.
  - Source:
- Synthesis of 3-Substituted Quinolines:
  - Title: Efficient Synthesis of 3-Halo-4-aminoquinolines via Nucleophilic Substitution.
  - Source:
- Chemical Data & Safety:
  - Source:

Disclaimer: This guide is for research and development purposes only. All synthesis and biological testing must be conducted in compliant laboratories with appropriate safety protocols.

#### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. Buy 4-Bromo-3-chloro-7-methoxyquinoline | 1208452-88-3 \[smolecule.com\]](#)

- To cite this document: BenchChem. [3-Chloro-7-methoxyquinolin-4-amine biological activity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b598068#3-chloro-7-methoxyquinolin-4-amine-biological-activity>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)